Quinoxalin-2-amine

概要

説明

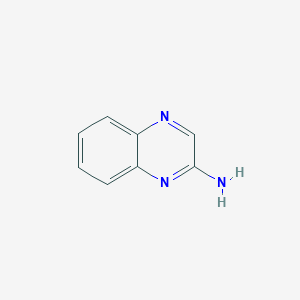

Quinoxalin-2-amine is a nitrogen-containing heterocyclic compound with the molecular formula C8H7N3. It is structurally characterized by a quinoxaline ring system, which consists of a benzene ring fused to a pyrazine ring. This compound is of significant interest due to its diverse applications in medicinal chemistry, materials science, and various industrial processes.

準備方法

Synthetic Routes and Reaction Conditions

Condensation Reaction: One common method for synthesizing quinoxalin-2-amine involves the condensation of o-phenylenediamine with glyoxal or its derivatives. This reaction typically occurs under acidic or basic conditions and can be carried out in solvents such as ethanol or acetic acid.

Cyclization Reaction: Another approach involves the cyclization of 1,2-diaminobenzene with α-diketones or α-keto acids. This method often requires the use of catalysts such as Lewis acids or transition metal complexes to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often utilize automated reactors and optimized reaction conditions to ensure consistent product quality and scalability.

化学反応の分析

C–H Functionalization via Radical Pathways

Quinoxaline derivatives undergo regioselective C–H bond activation under radical conditions. For example:

-

Vinylation : Metal-free C3–H vinylation of quinoxalin-2(1H)-ones with alkenes uses ammonium persulfate to generate sulfate radicals, initiating a cascade involving alkyl radical addition and single-electron transfer (SET) oxidation .

-

Trifluoroalkylation : KSO mediates trifluoromethyl radical addition to quinoxalin-2(1H)-ones, forming C–CF bonds through intermediates detected via LC-MS .

Key Mechanism Steps :

-

Radical generation (e.g., SO from (NH)SO).

-

Alkene addition to form alkyl radicals.

-

Radical coupling with the quinoxaline core.

Heterocycloannulation and Amidation

Quinoxalin-2-amine derivatives can form fused heterocycles via oxidative amidation:

-

Quinoxalin-2-one synthesis : 2,2-Dibromo-1-arylethanones react with aryl-1,2-diamines in DMSO to form quinoxalinones. The mechanism involves imine or amide intermediates, with regioselectivity influenced by substituents (e.g., electron-withdrawing groups favor imine pathways) .

Regioselectivity Example :

| Diamine Substituent | Major Product | Minor Product | Ratio |

|---|---|---|---|

| 1-Chloro-3,4-diamine | 7ma | 7mb | 95:5 |

| 4-Methyl-1,2-diamine | 7na | 7nb | 50:50 |

NOE studies confirmed spatial proximity of protons in major products, supporting imine-mediated cyclization .

Photoredox-Catalyzed Alkylation

Continuous-flow photoredox systems enable C3-alkylation of quinoxalin-2(1H)-ones using Katritzky salts (alkyl radical precursors):

-

Substrate Scope : Primary/secondary amines and amino acids convert to pyridinium salts, releasing alkyl radicals under eosin-Y catalysis .

-

Yields : 60–92% for derivatives with electron-donating/withdrawing groups (e.g., 4-OMe, 3-NO) .

Reaction Conditions :

Multi-Component Tandem Reactions

Quinoxaline derivatives participate in tandem reactions to construct complex scaffolds:

-

β-Azidoalkylation : TMSN, alkenes, and quinoxalin-2(1H)-ones react via PhI(OAc)-mediated radical pathways .

-

Methylation : DMSO acts as a methyl source in HO-driven reactions, forming 3-methylquinoxalinones .

Synthetic Limitations and Challenges

科学的研究の応用

Synthesis of Quinoxalin-2-amine Derivatives

This compound can be synthesized through various methods, often involving the condensation of o-phenylenediamine with different carbonyl compounds. The derivatives obtained exhibit diverse biological activities due to modifications at various positions on the quinoxaline ring.

Biological Activities

This compound and its derivatives have been extensively studied for their biological activities, including:

- Antidiabetic Activity : Recent studies have shown that quinoxaline derivatives can act as inhibitors of α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism. For instance, certain phenylisoxazole this compound hybrids demonstrated significant inhibition with binding energies comparable to established drugs like miglitol .

- Anticancer Properties : Quinoxalin-2-amines have been investigated for their anticancer effects, particularly against colorectal cancer cells. Compounds derived from quinoxaline exhibited cytotoxicity by targeting pathways related to tumor growth and survival, such as COX-2 and LDHA inhibition .

- Antimicrobial Activity : These compounds have shown promising results against various bacterial strains, including multidrug-resistant strains. Structure-activity relationship studies indicate that the introduction of amino groups enhances their antibacterial potency by improving solubility and interaction with bacterial targets .

Antidiabetic Agents

A study synthesized new phenylisoxazole quinoxalin-2-amines that were evaluated for their ability to inhibit α-amylase and α-glucosidase. The most potent compounds showed binding energies of -8.9 kcal/mol and -9.0 kcal/mol, indicating strong interactions with these enzymes .

| Compound | Binding Energy (kcal/mol) | Enzyme Target |

|---|---|---|

| 5h | -8.9 | α-Amylase |

| 5c | -9.0 | α-Glucosidase |

Anticancer Activity

In vitro tests on quinoxalinone Schiff's bases revealed significant inhibition of colorectal cancer cell lines (HCT-116 and LoVo). The most active compound demonstrated an IC50 value of 96.19 µg/mL, highlighting its potential as a therapeutic agent against colorectal cancer .

| Compound | IC50 (µg/mL) | Cancer Cell Line |

|---|---|---|

| 6e | 96.19 | HCT-116 |

| 6d | 99.02 | LoVo |

Antimicrobial Studies

A series of quinoxaline-based compounds were tested against Gram-positive bacteria, showing significant activity against strains such as Staphylococcus aureus. The introduction of amino groups at C-2 and C-3 positions notably enhanced their antibacterial properties .

Structure–Activity Relationships (SAR)

The SAR studies indicate that modifications at specific positions on the quinoxaline ring significantly influence biological activity:

- C-2 Position : Substituents such as amino groups increase solubility and enhance antibacterial action.

- C-3 Position : Alkylation at this position has been shown to improve anticancer activity by altering the compound's interaction with cellular targets.

作用機序

The mechanism of action of quinoxalin-2-amine varies depending on its specific application. In medicinal chemistry, it often interacts with biological targets such as enzymes, receptors, and DNA. For example, this compound derivatives may inhibit enzyme activity by binding to the active site or interfere with DNA replication by intercalating between base pairs. The molecular pathways involved can include inhibition of signal transduction, induction of apoptosis, and modulation of gene expression.

類似化合物との比較

Quinoxalin-2-amine can be compared with other similar nitrogen-containing heterocyclic compounds, such as:

Quinoxalin-2-one: Similar in structure but with a carbonyl group at the 2-position, leading to different chemical reactivity and biological activity.

Quinazolin-2-amine: Contains a similar fused ring system but with a different arrangement of nitrogen atoms, resulting in distinct pharmacological properties.

Benzimidazole: Another nitrogen-containing heterocycle with a different ring fusion pattern, used in various pharmaceutical applications.

The uniqueness of this compound lies in its versatile reactivity and wide range of applications, making it a valuable compound in both research and industry.

生物活性

Quinoxalin-2-amine is a compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Overview of this compound

This compound is part of the quinoxaline family, which consists of fused aromatic rings containing nitrogen atoms. This structural feature contributes to its biological activity, making it a valuable scaffold in drug discovery.

Biological Activities

This compound exhibits a range of biological activities, including:

- Anticancer Activity : Quinoxaline derivatives have shown promise in targeting various cancer cell lines. For instance, studies indicate that this compound can inhibit cell proliferation through mechanisms involving tubulin polymerization and topoisomerase II inhibition .

- Antibacterial Properties : Research has demonstrated that this compound derivatives possess antibacterial activity against Gram-positive bacteria, including multidrug-resistant strains. The presence of amino groups enhances their potency and spectrum of activity .

- Anti-inflammatory Effects : Some derivatives have been identified as inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and cancer progression. This suggests that this compound could play a role in managing inflammatory conditions .

Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its therapeutic potential. Key findings from SAR studies include:

- Substituent Effects : The introduction of various substituents at specific positions on the quinoxaline ring significantly affects biological activity. For example, alkylation at the C-3 position has been associated with enhanced antibacterial properties .

- Molecular Docking Studies : Computational studies have provided insights into how quinoxalin derivatives interact with biological targets. Molecular docking simulations suggest favorable binding affinities with key enzymes involved in cancer and bacterial resistance mechanisms .

- Quantitative Structure–Activity Relationships (QSAR) : A QSAR model developed for quinoxaline derivatives revealed that electronic properties such as the energy of the highest occupied molecular orbital (E HOMO) and polar surface area (PSA) correlate well with antileishmanial activity, indicating their importance in drug design .

Case Study 1: Antileishmanial Activity

A recent study focused on the antileishmanial effects of novel quinoxaline derivatives against Leishmania amazonensis. The research highlighted a new derivative with a pIC50 value of 5.88, demonstrating significant efficacy against the promastigote forms of the parasite. The study employed both experimental and computational approaches to validate its findings .

Case Study 2: Anticancer Mechanisms

Another investigation assessed the cytotoxic effects of quinoxaline derivatives on colorectal cancer cell lines (HCT-116 and LoVo). The most active compounds exhibited IC50 values significantly lower than standard treatments like diclofenac, indicating their potential as effective anticancer agents .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Inhibition of cell proliferation | |

| Antibacterial | Effective against Gram-positive bacteria | |

| Anti-inflammatory | Inhibition of COX-2 |

Table 2: Structure–Activity Relationship Data

| Compound | Substituent | E HOMO (eV) | PSA (Ų) | pIC50 Value |

|---|---|---|---|---|

| Quinoxaline Derivative 1 | -CH3 | -5.12 | 60 | 5.70 |

| Quinoxaline Derivative 2 | -OCH3 | -5.25 | 70 | 5.88 |

| Quinoxaline Derivative 3 | -NH2 | -4.95 | 55 | 6.00 |

特性

IUPAC Name |

quinoxalin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3/c9-8-5-10-6-3-1-2-4-7(6)11-8/h1-5H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOWAEZWWQFSEJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00279557 | |

| Record name | Quinoxalin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00279557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5424-05-5 | |

| Record name | 5424-05-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44679 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5424-05-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13155 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quinoxalin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00279557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | quinoxalin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Quinoxalin-2-amine?

A1: this compound has the molecular formula C8H7N3 and a molecular weight of 145.16 g/mol. []

Q2: How is this compound typically characterized spectroscopically?

A2: this compound and its derivatives are commonly characterized using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C), Fourier Transform Infrared (FT-IR) spectroscopy, and mass spectrometry. These techniques help in confirming the structure and purity of the synthesized compounds. [, ]

Q3: What are some efficient methods for synthesizing this compound derivatives?

A3: Various synthetic routes have been explored for this compound derivatives, including:

- Cerium Oxide Nanoparticle-Catalyzed Synthesis: This environmentally friendly approach uses cerium oxide nanoparticles to catalyze a three-component reaction between 1,2-diamines, carbonyl compounds (aldehydes or ketones), and isocyanides in water. [, ]

- Cyanide-Based Sequential Reaction: This efficient method utilizes sodium cyanide in a one-pot, two-step reaction with ortho-phenylenediamines and aldehydes under aerobic conditions. [, ]

- 2,1,3-Benzoselenadiazole Intermediates: This strategy employs readily accessible 2,1,3-benzoselenadiazoles for the synthesis of mutagenic imidazo[4,5-f]quinoxalin-2-amines. [, , ]

Q4: How does the reactivity of this compound compare to chloropyrazine in reactions with potassium amide?

A4: While both 2-chloropyrazine and 2-chloroquinoxaline react with potassium amide in liquid ammonia to produce their respective amino derivatives, the mechanisms differ. 2-chloropyrazine undergoes an Addition-Nucleophilic-Ring-Opening-Ring-Closure (ANRORC) mechanism, while 2-chloroquinoxaline follows an Addition-Elimination (AE) pathway. []

Q5: Are there any known catalytic applications of this compound derivatives?

A5: Currently, the research primarily focuses on the biological activity and synthesis of this compound derivatives. Catalytic properties and applications haven't been extensively explored yet.

Q6: How do structural modifications of this compound influence its biological activity?

A6: Modifications to the this compound scaffold significantly impact its biological activity. For instance, introducing a piperidine ring at the 2-amino position, along with specific substitutions on the phenyl ring, has been shown to enhance anti-salmonella activity and biofilm inhibition. []

Q7: Can you elaborate on the influence of specific substituents on this compound's biological activity?

A7: Research indicates that incorporating electron-withdrawing groups like chlorine or electron-donating groups like methoxy at the para position of the phenyl ring in N-(1-benzylpiperidin-4-yl)quinoxalin-2-amines can lead to potent anti-salmonella activity. []

Q8: What are some notable biological activities exhibited by this compound derivatives?

A8: this compound derivatives have shown promising activity in various biological contexts:

- Antibacterial Activity: Some derivatives exhibit potent anti-salmonella activity against Salmonella paratyphi, making them potential candidates for combating foodborne illnesses. []

- Antibiofilm Activity: Certain derivatives can effectively inhibit biofilm formation in Salmonella paratyphi, a significant challenge in antibacterial therapy. []

- α-Amylase and α-Glucosidase Inhibition: Phenylisoxazole this compound hybrids have shown potential as inhibitors of α-amylase and α-glucosidase, suggesting potential applications in managing diabetes. []

- Apoptosis Induction: Hybrid molecules incorporating this compound with a benzimidazole nucleus exhibit promising apoptosis-inducing properties, highlighting their potential in cancer research. []

- Nuclear Import Inhibition: Derivatives like INI-43 can inhibit the nuclear import receptor Kpnβ1, disrupting nuclear transport and displaying anticancer activity in various cancer cell lines. []

- Sphingosyl Phosphorylcholine (SPC) Receptor Inhibition: 3-Chloro-5-substituted-quinoxalin-2-amine derivatives demonstrate superior inhibition of the SPC receptor, suggesting potential therapeutic use in inflammatory diseases like atopic dermatitis. []

Q9: Are there known instances of this compound derivatives acting as mutagens?

A9: Yes, some this compound derivatives, particularly those with methyl substitutions on the imidazo[4,5-f]quinoxaline ring system, such as 3,4,8-trimethyl-3H-imidazo[4,5-f]this compound (4,8-DiMeIQx) and 3,5,8-trimethyl-3H-imidazo[4,5-f]this compound (5,8-DiMeIQx), have been identified as potent mutagens. [, ]

Q10: What is the significance of the compound 2-aminoquinoxaline-3-carboxyamide in relation to alloxazine?

A10: 2-aminoquinoxaline-3-carboxyamide serves as a precursor for synthesizing alloxazine. This synthetic pathway highlights the versatility of this compound derivatives in accessing other biologically relevant heterocyclic compounds. []

Q11: What approaches could be explored to enhance the stability, solubility, or bioavailability of this compound derivatives for pharmaceutical applications?

A11: While the research primarily focuses on synthesis and biological evaluation, potential strategies to improve the pharmaceutical properties of this compound derivatives could involve:

Q12: What is known about the toxicity and safety profile of this compound derivatives?

A12: Detailed toxicological data is limited in the provided research. Given the mutagenic potential of some derivatives, thorough toxicity assessments are crucial before considering clinical applications.

Q13: How are residues of Sulfaquinoxaline, a related compound, analyzed in food products like eggs and poultry?

A14: Residues of Sulfaquinoxaline in food products are determined by first extracting the compound using acetonitrile. After a partitioning clean-up, Sulfaquinoxaline is hydrolyzed to 2-aminoquinoxaline. This is then converted to its trifluoroacetyl derivative, which is suitable for analysis by gas-liquid chromatography with electron-capture detection. This method is effective for detecting residues at concentrations ranging from 0.1 to 5 mg kg-1. []

Q14: What analytical techniques are used to identify and quantify this compound and its photoproducts in water samples?

A15: Liquid chromatography coupled with electrospray ionization quadrupole time-of-flight mass spectrometry (LC/ESI-Q-TOFMS) is a powerful technique employed to analyze this compound and its photoproducts in water. This method provides information about the molecular weight and fragmentation patterns of the compounds, facilitating their identification and quantification. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。